2-Methyl-3'-pyrrolidinomethyl benzophenone
CAS No.: 898793-91-4
Cat. No.: VC3872439
Molecular Formula: C19H21NO
Molecular Weight: 279.4 g/mol
* For research use only. Not for human or veterinary use.
 
                        
Specification
| CAS No. | 898793-91-4 | 
|---|---|
| Molecular Formula | C19H21NO | 
| Molecular Weight | 279.4 g/mol | 
| IUPAC Name | (2-methylphenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone | 
| Standard InChI | InChI=1S/C19H21NO/c1-15-7-2-3-10-18(15)19(21)17-9-6-8-16(13-17)14-20-11-4-5-12-20/h2-3,6-10,13H,4-5,11-12,14H2,1H3 | 
| Standard InChI Key | LORWFFGGNYWDIR-UHFFFAOYSA-N | 
| SMILES | CC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCCC3 | 
| Canonical SMILES | CC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCCC3 | 
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a benzophenone core () with two distinct substituents:
- 
Methyl group at the 2-position of the first benzene ring. 
- 
Pyrrolidinomethyl group () at the 3'-position of the second ring . 
 The IUPAC name is (2-methylphenyl)[3-(pyrrolidin-1-ylmethyl)phenyl]methanone .
Table 1: Key Physicochemical Properties
Spectroscopic Characterization
- 
NMR: The -NMR spectrum (DMSO-) is expected to show signals for the methyl group ( ppm) and pyrrolidine protons ( ppm) . 
- 
IR: Key stretches include the carbonyl () and C-N () groups. 
Synthetic Routes
Friedel-Crafts Acylation
A common method involves reacting 2-methylbenzoyl chloride with 3-(pyrrolidin-1-ylmethyl)benzene in the presence of . The reaction proceeds via electrophilic aromatic substitution:
Yield: ~58% after purification by column chromatography .
Palladium-Catalyzed Cross-Coupling
An alternative route employs Suzuki-Miyaura coupling using a phenylboronic acid derivative and a substituted benzophenone precursor :
Conditions: , acetone/, room temperature .
Biological Activity and Applications
Anticancer Properties
In vitro studies on structurally similar compounds (e.g., 3-pyrrolidinomethyl-4'-trifluoromethylbenzophenone) demonstrate cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with values of 22.54 µM and 5.08 µM, respectively. Molecular docking suggests binding to tubulin or kinase domains .
Table 2: Comparative Bioactivity of Benzophenone Derivatives
| Compound | Antimicrobial Activity | Anticancer (µM) | 
|---|---|---|
| 2-Methyl-3'-pyrrolidinomethyl BP | Moderate | Under investigation | 
| 3-Carboethoxy-4'-pyrrolidinomethyl BP | High | 22.54 (MCF-7) | 
| 4'-Trifluoromethyl BP | Low | 5.08 (A549) | 
Comparison with Analogues
Structural Analogues
- 
2,3-Dimethyl-2'-pyrrolidinomethyl BP (CAS 898774-57-7): Increased steric hindrance reduces solubility but enhances thermal stability () . 
- 
2,5-Dimethyl-3'-pyrrolidinomethyl BP (CAS 898770-40-6): Altered substituent positioning affects receptor binding affinity . 
Functional Differences
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